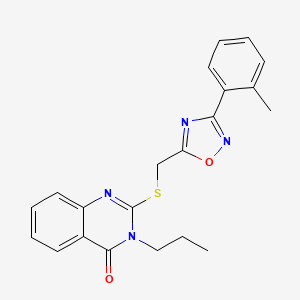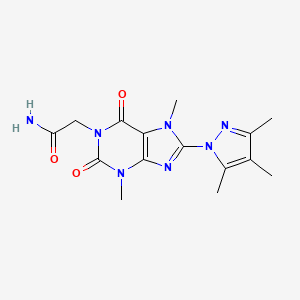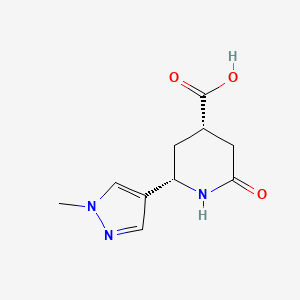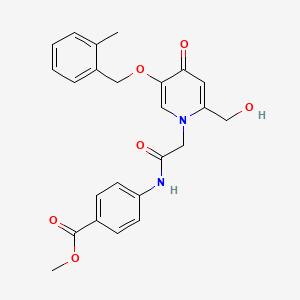![molecular formula C21H20N2O3 B2798659 [2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate CAS No. 338413-65-3](/img/structure/B2798659.png)
[2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate, also known as MPPC, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a member of the carbamate family and has been shown to have several interesting properties that make it a valuable tool for researchers in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of complex molecules often involves the creation of new chemical bonds and the formation of intricate structures. A study by Kose and McKee (2011) describes the synthesis of a compound through Schiff base condensation, highlighting the importance of hydrogen bonding and π–π interactions in the stabilization of the molecular structure, which is relevant to the synthesis and structural elucidation of similar carbamate compounds (Kose & McKee, 2011).
Herbicidal Activity
Research into the herbicidal activity of aryl(4-substituted pyridin-3-yl)methyl carbamates by Nakayama et al. (2012) revealed that structural variations, particularly in the aryl and carbamoyl groups, significantly affect the compounds' efficacy against weeds. This study underscores the potential agricultural applications of carbamate derivatives in developing new herbicides (Nakayama et al., 2012).
Antitumor Applications
The synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate by Gan et al. (2021) explores its significance as an intermediate in antitumor drug development. This highlights the role of carbamate derivatives in medicinal chemistry, particularly in the design of small molecular inhibitors for cancer treatment (Gan et al., 2021).
Catalysis and Oxidation Processes
A study on the oxidation chemistry of C–H bonds by mononuclear iron complexes derived from tridentate ligands containing phenolato function by Choudhary et al. (2017) illustrates the applicability of carbamate and related compounds in catalysis. This research provides insight into the efficiency and selectivity of oxidation processes, which are crucial in various industrial and synthetic applications (Choudhary et al., 2017).
Photocytotoxicity and Cellular Uptake
Basu et al. (2015) report on iron(III) complexes of pyridoxal Schiff base for enhanced cellular uptake with selectivity and remarkable photocytotoxicity. This study indicates the potential use of carbamate derivatives in photodynamic therapy, demonstrating how modifications in molecular structure can lead to significant differences in biological activity (Basu et al., 2015).
Eigenschaften
IUPAC Name |
[2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-15-9-11-18(12-10-15)26-20-17(7-5-13-22-20)14-25-21(24)23-19-8-4-3-6-16(19)2/h3-13H,14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFDFNMKXADWLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=N2)COC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)pyrimidine-2-carboxamide hydrochloride](/img/structure/B2798577.png)
![ethyl 2-[4-methyl-2-oxo-1(2H)-quinolinyl]acetate](/img/structure/B2798578.png)


![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2798586.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2798589.png)
![2-((4-chlorobenzyl)thio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2798590.png)
![N-(2-chlorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2798591.png)
![2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]-N-phenylacetamide](/img/structure/B2798594.png)
![9-benzyl-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2798595.png)
![2-(4-isopropylphenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2798597.png)
![2-(2-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2798599.png)
